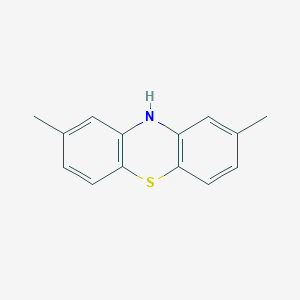

2,8-Dimethyl-10H-phenothiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,8-Dimethyl-10H-phenothiazine is a useful research compound. Its molecular formula is C14H13NS and its molecular weight is 227.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How can computational methods like DFT optimize reaction conditions for synthesizing 2,8-Dimethyl-10H-phenothiazine?

Density Functional Theory (DFT) can model reaction pathways and transition states to predict optimal conditions. For example, Becke’s hybrid functional (combining exact exchange and gradient corrections) improves accuracy in thermochemical calculations, enabling precise prediction of activation energies and intermediates. This method reduces experimental trial-and-error by identifying solvent effects, temperature sensitivity, and steric hindrance in alkylation or acylation steps .

Q. What are the best practices for confirming the molecular structure of this compound derivatives using crystallography?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX or ORTEP-3 is critical. Key parameters include refining anisotropic displacement parameters, validating hydrogen bonding via residual density maps, and analyzing torsion angles (e.g., C–S–C angles ~121–123° in phenothiazine cores). For triclinic systems (space group P1), ensure Z = 2 and validate unit cell dimensions (e.g., a = 8.18 Å, b = 8.24 Å, c = 12.81 Å) against literature .

Q. What are common side reactions during alkylation of the phenothiazine core, and how can they be mitigated?

Over-alkylation and oxidation are common. For example, using ethyl chloroacetate with K₂CO₃ in acetone under reflux can yield mono-alkylated products, but prolonged reaction times may lead to di-substitution. Mitigation strategies include inert atmospheres (N₂/Ar), stoichiometric control, and monitoring via TLC. Post-reaction quenching with ice-water minimizes sulfoxide formation .

Advanced Research Questions

Q. How do contradictory crystallographic data between different 2,8-dimethyl derivatives inform conformational analysis?

Discrepancies in bond angles (e.g., C–C–C angles ranging from 117.8° to 121.6°) and torsion angles (e.g., −176.5° vs. 173.5°) may arise from crystal packing effects or substituent-induced strain. Compare datasets using software like Mercury to identify trends in non-covalent interactions (e.g., π-stacking vs. van der Waals forces) and correlate with DFT-optimized geometries .

Q. What strategies improve the photostability of this compound in photocatalytic applications?

Electron-withdrawing substituents (e.g., –NO₂, –CN) reduce HOMO-LUMO gaps, enhancing charge separation. Encapsulation in porous matrices (e.g., MOFs) or covalent grafting onto silica suppresses aggregation-induced quenching. Oxidative coupling reactions with diethyl terephthalate derivatives improve stability under UV irradiation .

Q. How to address discrepancies in NMR data when characterizing substituted phenothiazines?

Ambiguities in aromatic proton signals (e.g., δ 6.8–7.2 ppm overlaps) can be resolved via 2D NMR (COSY, HSQC) and decoupling experiments. For methyl groups, compare 13C DEPT-135 data (e.g., δ 20–25 ppm for CH₃) with computed chemical shifts using Gaussian09 at the B3LYP/6-311+G(d,p) level .

Q. What challenges arise in regioselective functionalization of the phenothiazine core for advanced derivatives?

Bromination at C3/C7 positions competes with C1/C4 due to sulfur’s electron-donating effects. Directed metalation (e.g., LDA/THF at −78°C) or using directing groups (e.g., –CONHR) improves selectivity. For 3,7-dibromo derivatives, Pd-catalyzed cross-coupling (Suzuki/Miyaura) enables precise aryl/alkyl introduction .

Propriétés

Numéro CAS |

63245-78-3 |

|---|---|

Formule moléculaire |

C14H13NS |

Poids moléculaire |

227.33 g/mol |

Nom IUPAC |

2,8-dimethyl-10H-phenothiazine |

InChI |

InChI=1S/C14H13NS/c1-9-3-5-13-11(7-9)15-12-8-10(2)4-6-14(12)16-13/h3-8,15H,1-2H3 |

Clé InChI |

DHHKJVSOGHFTLM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)SC3=C(N2)C=C(C=C3)C |

SMILES canonique |

CC1=CC2=C(C=C1)SC3=C(N2)C=C(C=C3)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.